molecular formula C9H6INO B13680566 8-Iodoisoquinolin-1(2H)-one

8-Iodoisoquinolin-1(2H)-one

Cat. No.: B13680566
M. Wt: 271.05 g/mol
InChI Key: DSYKVLABOGJKHB-UHFFFAOYSA-N
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Description

8-Iodoisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of an iodine atom at the 8th position and a keto group at the 1st position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodoisoquinolin-1(2H)-one typically involves the iodination of isoquinolin-1(2H)-one. One common method is the electrophilic aromatic substitution reaction, where isoquinolin-1(2H)-one is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions, optimized for yield and purity. The specific conditions would depend on the desired scale and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

8-Iodoisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially leading to the formation of different functional groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 8-azidoisoquinolin-1(2H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: May serve as a precursor for pharmaceuticals with therapeutic properties.

    Industry: Could be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Iodoisoquinolin-1(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The iodine atom could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-1(2H)-one: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.

    8-Bromoisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine, which might affect its reactivity and applications.

    8-Chloroisoquinolin-1(2H)-one: Contains a chlorine atom, offering different reactivity compared to the iodine derivative.

Uniqueness

8-Iodoisoquinolin-1(2H)-one is unique due to the presence of the iodine atom, which can influence its chemical reactivity and potential applications. The larger atomic radius and higher reactivity of iodine compared to other halogens make this compound particularly interesting for various synthetic and research purposes.

Properties

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

8-iodo-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6INO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12)

InChI Key

DSYKVLABOGJKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NC=C2

Origin of Product

United States

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